3-氨基-4-(羟胺基)-5,5-二甲基-1,3-噻唑烷-2-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

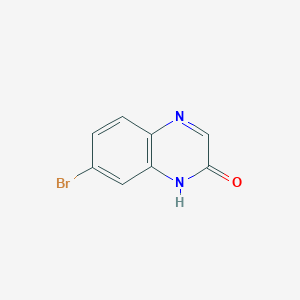

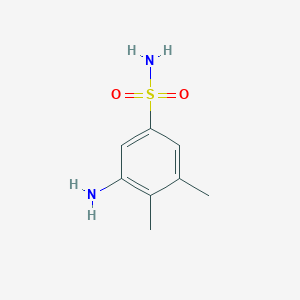

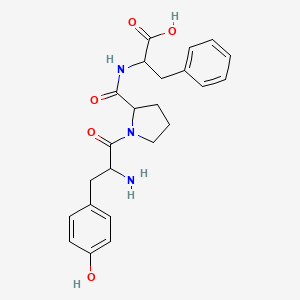

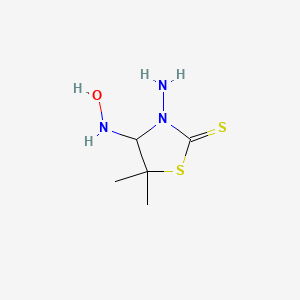

The compound "3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione" is a derivative of thiazolidine, which is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms. This particular compound is characterized by the presence of amino and hydroxyamino substituents, as well as dimethyl groups, which may influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of thiazolidine derivatives often involves the reaction of β-hydroxy or β-mercapto α-amino acid esters with aromatic aldehydes. For instance, 2-Aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines were prepared from corresponding α-amino acid ethyl esters containing hydroxyl or mercapto groups in the β-position by fusion with aromatic aldehydes . Although the specific synthesis of "3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione" is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives can exhibit tautomerism, which is the ability of a chemical compound to exist in two or more interconvertible forms that differ in the position of a proton and the double bond. For example, a study on 5-dimethylaminomethylidene-4-phenylamino-1,3-thiazol-2(5H)-ones showed that these compounds exist solely in the amino tautomeric form in both solid and liquid phases . This suggests that the molecular structure of "3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione" may also exhibit tautomerism, which could be confirmed through spectroscopic studies.

Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions. For instance, 4-thiazolidinones were used as key intermediates for the synthesis of various heterocyclic compounds, including 2-arylimino-5-arylidene-4-thiazolidinones, through nucleophilic addition reactions . Additionally, the carbamoylation of hydroxyaminothiazolidine-2-thiones can lead to rearrangements to ureidothiazolidin-2-ones upon heating with a base . These reactions demonstrate the chemical versatility of thiazolidine derivatives and suggest potential reactivity for "3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione".

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives can be influenced by their molecular structure and substituents. For example, the existence of tautomeric forms can affect the compound's spectroscopic characteristics . The presence of amino and hydroxyamino groups in "3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione" may also influence its solubility, acidity, and reactivity. However, specific physical and chemical properties for this compound are not provided in the papers and would require experimental determination.

科学研究应用

肽合成和类似物形成

该化合物已被用于通过Ugi四组分缩合合成含硫肽类似物。这个过程对于创造具有潜在应用于药物设计和生物化学的特定肽结构是重要的 (Kintscher & Martens, 1992)。

新颖的反应途径

3-氨基-4-(羟胺基)-5,5-二甲基-1,3-噻唑烷-2-硫酮参与独特的化学反应,例如在特定条件下转化为6-未取代的2,4-二氨基-s-三嗪,展示了其反应性和在有机合成中的潜力 (Tanaka et al., 1994)。

结构分析和表征

对该化合物衍生物进行了深入的结构分析,被表征为环状N-硫代亚胺酰胺。这些研究对于理解分子几何结构以及在各种科学领域中的潜在应用是至关重要的 (Entenmann, Eckle, & Stezowski, 1978)。

安全和危害

This involves studying the toxicity, flammability, and environmental impact of the compound. It includes information on handling and disposal.

未来方向

This involves a discussion of potential future research directions. It could include potential applications, modifications to improve its properties, or further studies to understand its behavior.

I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!

属性

IUPAC Name |

3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3OS2/c1-5(2)3(7-9)8(6)4(10)11-5/h3,7,9H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWVJAFJRNETBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(C(=S)S1)N)NO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408170 |

Source

|

| Record name | 3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione | |

CAS RN |

112475-86-2 |

Source

|

| Record name | 3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。